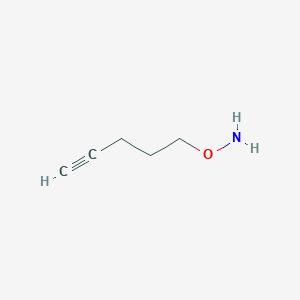

O-(pent-4-yn-1-yl)hydroxylamine

CAS No.:

Cat. No.: VC15745765

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO |

|---|---|

| Molecular Weight | 99.13 g/mol |

| IUPAC Name | O-pent-4-ynylhydroxylamine |

| Standard InChI | InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |

| Standard InChI Key | JAFCRLMYPPBVMU-UHFFFAOYSA-N |

| Canonical SMILES | C#CCCCON |

Introduction

The terminal alkyne moiety enables click chemistry applications, while the hydroxylamine group facilitates nucleophilic additions and rearrangements under catalytic conditions .

Synthesis and Optimization

Gold-Catalyzed Cascade Reactions

The compound is synthesized via condensation of hydroxylamine derivatives with alkynyl precursors. A landmark study by Zhang et al. (2014) demonstrated its use in a two-step, one-pot synthesis of fused pyrroles :

-

Condensation: Reaction of N-alkynylhydroxammonium salts (e.g., N-(pent-4-yn-1-yl)hydroxylamine) with enolizable ketones (e.g., 1,3-cyclohexanedione) under mild basic conditions.

-

Gold Catalysis: Treatment with Ph₃PAuNTf₂ triggers a cascade involving 3,3-sigmatropic rearrangement of the intermediate N,O-dialkenylhydroxamine, yielding tricyclic pyrroles (e.g., 8a) in 50–70% yields .

Key Reaction Conditions:

-

Catalyst: BrettPhosAuNTf₂ or Mor-DalPhosAuNTf₂ (optimal for yield) .

-

Solvent: Dichloromethane or toluene.

-

Temperature: Ambient to 40°C.

Bioconjugation Applications

In epigenetics research, O-(pent-4-yn-1-yl)hydroxylamine enables selective labeling of 5-hydroxymethylcytosine (5hmC) in DNA :

-

Oxidation: DNA treated with KRuO₄ converts 5hmC to 5-formylcytosine (5fC).

-

Coupling: Incubation with O-(pent-4-yn-1-yl)hydroxylamine (50 mM) in NH₄OAc buffer (pH 4.5) yields alkyne-tagged DNA (DNA-Alkyne) with 98.7% efficiency .

-

Click Chemistry: Subsequent reaction with azide-functionalized ferrocene (N₃-PEG₄-Fc) enables nanopore-based detection .

Mechanistic Insights and Reaction Scope

Sigmatropic Rearrangements

The gold-catalyzed reactions proceed via a 3,3-sigmatropic rearrangement of the N,O-dialkenylhydroxamine intermediate (Scheme 1) :

-

Step 1: Au(I) coordinates to the alkyne, facilitating nucleophilic attack by the hydroxylamine oxygen.

-

Step 2: Rearrangement forms a conjugated diene, which undergoes transannular cyclization to yield fused pyrroles.

Computational Support: Density functional theory (DFT) studies suggest a concerted asynchronous pathway for the cyclization step, with activation energies <20 kcal/mol .

Substrate Scope

-

N-Alkynylhydroxamines: Varying the alkyne chain length (e.g., pent-4-yn-1-yl vs. hex-5-yn-1-yl) modulates cyclization efficiency, with longer chains favoring six-membered ring formation .

-

Ketones: 1,3-Diketones (e.g., cyclohexanedione) provide optimal enolization, while mono-ketones require harsher conditions .

Applications in Heterocycle Synthesis and Epigenetics

Nitrogen Heterocycles

The compound’s synergy with gold catalysis enables access to diverse scaffolds:

-

Tricyclic Pyrroles: 50–70% yields via intramolecular cyclization .

-

Tetracyclic Systems: Benzene-fused variants (e.g., 8j) form in 65% yield .

Epigenetic Marking

Coupling with 5fC-modified DNA allows single-molecule detection of 5hmC using α-hemolysin nanopores, achieving discrimination against unmodified cytosine and 5-methylcytosine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume